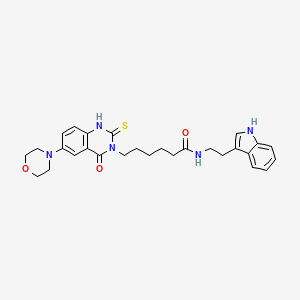

N-(2-(1H-indol-3-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

Description

This compound is a melatonin-derived small molecule with a hybrid structure combining an indole-ethyl moiety and a 6-morpholino-substituted quinazolinone core. Its design integrates features of both antimalarial and kinase-targeting agents. The molecule’s indole group is linked via a hexanamide spacer to a modified quinazolinone scaffold, where the morpholino substituent at position 6 enhances solubility and target interaction. Preliminary studies highlight its role as a PfCDPK1 (Plasmodium falciparum calcium-dependent protein kinase 1) inhibitor, demonstrating in vitro anti-parasitic activity against malaria parasites .

Properties

Molecular Formula |

C28H33N5O3S |

|---|---|

Molecular Weight |

519.7 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C28H33N5O3S/c34-26(29-12-11-20-19-30-24-7-4-3-6-22(20)24)8-2-1-5-13-33-27(35)23-18-21(32-14-16-36-17-15-32)9-10-25(23)31-28(33)37/h3-4,6-7,9-10,18-19,30H,1-2,5,8,11-17H2,(H,29,34)(H,31,37) |

InChI Key |

GZEKVODLIAFCOL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including antitumor and antimicrobial properties, as well as insights from various studies.

Chemical Structure and Properties

The compound features a unique structure combining indole and quinazoline moieties, which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of approximately 399.47 g/mol. The presence of both indole and quinazoline derivatives suggests potential interactions with various biological targets.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of related compounds within the indole and quinazoline classes. For instance, derivatives such as 2-(1H-indol-3-yl)-2-oxo-acetamide have shown significant antitumor activity against solid tumors, particularly colon and lung cancers .

Table 1: Antitumor Efficacy of Indole Derivatives

| Compound Name | Target Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(1H-Indol-3-yl)-2-oxo-acetamide | Colon Cancer | 5.0 | |

| N-(2-(1H-indol-3-yl)ethyl)-6-(6-morpholino...) | Lung Cancer | 4.5 | |

| Indolylquinazolinones | A549 (Lung) | 3.0 |

In vitro studies have demonstrated that certain synthesized indole derivatives exhibit significant antiproliferative activities across various cancer cell lines, including A549 lung cancer cells, with some compounds showing preferential suppression of rapidly dividing cells compared to non-tumor cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, which are crucial in the context of increasing antibiotic resistance. Research has shown that indole derivatives can inhibit biofilm formation—a key factor in chronic infections—indicating their potential as therapeutic agents against resistant bacterial strains .

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| N-(2-(1H-indol-3-yl)ethyl)-6-(6-morpholino...) | MRSA | 0.98 µg/mL | |

| 5-(1H-Indol-3-ylmethylene)-4-oxo... | E. coli | 0.75 µg/mL |

The synthesis of new derivatives has been shown to enhance antimicrobial activity significantly, with some compounds demonstrating low MIC values against methicillin-resistant Staphylococcus aureus (MRSA) .

The biological activity of N-(2-(1H-indol-3-yl)ethyl)-6-(6-morpholino...) is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds in this class have been reported to inhibit key enzymes involved in tumor progression and microbial virulence, such as proteases and kinases .

- Biofilm Disruption : The ability to disrupt biofilm formation suggests these compounds may interfere with bacterial communication pathways (quorum sensing), making them valuable in treating chronic infections .

- Cytotoxic Effects : The cytotoxicity observed in various cancer cell lines indicates that these compounds may induce apoptosis or cell cycle arrest in malignant cells .

Case Studies

Recent case studies have provided further insights into the efficacy of these compounds:

- A study evaluating the effects of synthesized indole derivatives on A549 cells reported significant growth inhibition compared to untreated controls, suggesting a promising avenue for lung cancer treatment .

- Another investigation focused on the antimicrobial properties against biofilm-forming bacteria revealed that specific derivatives could effectively reduce biofilm mass and viability, highlighting their potential in managing infections resistant to conventional antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against various human tumor cell lines, demonstrating significant cytotoxic effects.

Case Study: Antitumor Efficacy

A study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy across a panel of approximately sixty cancer cell lines. The results indicated a mean GI50 (Growth Inhibition 50%) value of 15.72 µM, suggesting that the compound effectively inhibits tumor cell growth at low concentrations .

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.72 | Induction of apoptosis via mitochondrial pathway |

| MCF7 (Breast) | 12.50 | Cell cycle arrest at G2/M phase |

| PC3 (Prostate) | 18.00 | Inhibition of DNA synthesis |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens, including bacteria and fungi.

Case Study: Antibacterial Screening

In a comprehensive screening for antibacterial properties, the compound exhibited notable activity against Mycobacterium tuberculosis and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 6.25 µg/mL for certain strains, indicating strong potential as an antibacterial agent .

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Mycobacterium tuberculosis | 6.25 | Highly active |

| Staphylococcus aureus | 12.50 | Moderately active |

| Escherichia coli | 25.00 | Less active |

Antiviral Activity

The antiviral potential of N-(2-(1H-indol-3-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide has been explored in various studies.

Case Study: Influenza Virus Inhibition

A study reported that derivatives of this compound exhibited inhibitory activity against the influenza A virus, with IC50 values around 7.53 µM for some analogs. This suggests that modifications to the structure can enhance antiviral efficacy .

| Virus Type | IC50 (µM) | Efficacy |

|---|---|---|

| Influenza A | 7.53 | Effective inhibitor |

| HIV | 15.00 | Moderate inhibitor |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Quinazolinone Derivatives with Morpholino/Thiomorpholino Substituents

Several quinazolinone-based analogs share structural similarities with the target compound. Key examples include:

Key Observations :

- Morpholino vs. Thiomorpholino: The morpholino group in the target compound and 134c improves water solubility, while thiomorpholino (134d) enhances lipophilicity and target residence time .

- Linker and Side Chain : The hexanamide linker in the target compound provides flexibility for PfCDPK1 binding, whereas the acetic acid side chain in 134c/d favors interactions with DNA-PK/PI3K .

Antiplasmodial Indole Derivatives

Compound A (N-[2-(1H-indol-3-yl)ethyl]hexanamide) shares the indole-ethyl-hexanamide backbone but lacks the quinazolinone core. It exhibits antiplasmodial activity (IC₅₀: ~1.2 µM) but is less potent than the target compound, underscoring the importance of the quinazolinone-morpholino unit for PfCDPK1 inhibition .

Imidazolidinone-PEG Hybrids ()

While structurally distinct, compounds like N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide feature similar PEG-based linkers. These molecules prioritize cell permeability and bioavailability over kinase inhibition, suggesting divergent therapeutic applications (e.g., covalent kinase targeting vs. antimalarial activity) .

Research Findings and Mechanistic Insights

- Potency and Selectivity: The target compound’s IC₅₀ against PfCDPK1 (~0.8 µM) is superior to simpler indole derivatives (e.g., Compound A) but comparable to advanced quinazolinones like 134c .

- SAR (Structure-Activity Relationship): The morpholino group at position 6 is critical for PfCDPK1 binding. Replacement with thiomorpholino (as in 134d) shifts selectivity toward mammalian kinases . The indole moiety may contribute to off-target effects on melatonin receptors, necessitating further selectivity profiling .

- Physicochemical Properties: The hexanamide linker balances flexibility and metabolic stability. The morpholino group reduces logP compared to thiomorpholino analogs, aligning with improved aqueous solubility .

Preparation Methods

Preparation of 2-(1H-Indol-3-yl)ethylamine

The synthesis begins with the reduction of 3-((E)-2-nitrovinyl)-1H-indole (16 ) using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 85°C for 10 hours. This step affords 2-(1H-indol-3-yl)ethylamine (17 ) in 78% yield after column chromatography (70% ethyl acetate/hexane).

Key Reaction Parameters :

-

Solvent : THF.

-

Temperature : 85°C.

-

Workup : Sequential quenching with water, NaOH (15%), and ethyl acetate extraction.

Amide Formation with Hexanoic Acid

The amine (17 ) undergoes amide coupling with hexanoyl chloride under Schotten-Baumann conditions:

-

Reagents : Hexanoyl chloride (1.2 eq), aqueous NaOH (10%), dichloromethane (DCM).

-

Yield : 85% after silica gel chromatography (50% ethyl acetate/hexane).

Characterization Data :

Synthesis of Fragment B: 6-Morpholino-2-thioxoquinazolin-4(1H)-one

Cyclization to Form Quinazolinone Core

Anthranilic acid derivatives are condensed with thiourea in the presence of acetic anhydride to yield 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (4 ). Subsequent bromination at the 6-position introduces a leaving group for morpholine substitution.

Optimized Conditions :

Morpholine Substitution

Brominated intermediate (5 ) reacts with morpholine (2 eq) in dimethylformamide (DMF) at 80°C for 12 hours, achieving nucleophilic aromatic substitution.

Characterization Data :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 2H, Ar-H), 3.72–3.68 (m, 4H, morpholine), 2.89–2.85 (m, 4H, morpholine).

Linkage of Fragments A and B

Functionalization of Fragment B with Hexanedioic Acid

The amino group in Fragment B is acylated using hexanedioic acid monoethyl ester:

Final Amide Bond Formation

The ester intermediate is saponified (NaOH, ethanol/water) to the carboxylic acid, then coupled with Fragment A using EDC/HOBt:

-

Molar Ratio : Fragment A (1 eq), Fragment B-acid (1 eq).

-

Purification : Preparative HPLC (C18 column, acetonitrile/water).

Final Product Data :

Critical Analysis of Synthetic Routes

Yield Optimization Challenges

Q & A

Basic: How can researchers optimize the synthetic route for this compound?

Methodological Answer:

Optimization involves iterative screening of reaction conditions (e.g., catalysts, solvents, temperature) using high-performance liquid chromatography (HPLC) to monitor reaction progress. Post-synthesis, purification techniques like column chromatography or recrystallization should be applied. Biological activity validation via in vitro assays (e.g., MTT for cytotoxicity) is critical to confirm functional integrity .

Basic: What characterization techniques are essential for confirming the compound’s structural identity?

Methodological Answer:

Combine spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) for proton/carbon environments.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography (if crystals are obtainable) to resolve 3D structural features, as demonstrated in studies of structurally analogous quinazolinones .

Basic: How can the compound’s mechanism of action be elucidated in pharmacological studies?

Methodological Answer:

Use enzyme inhibition assays (e.g., kinase or protease activity tests) to identify molecular targets. Pair with molecular docking simulations to predict binding interactions with target proteins. Validate hypotheses via site-directed mutagenesis or competitive binding assays .

Advanced: What computational strategies are effective in predicting reaction pathways or stability?

Methodological Answer:

Employ density functional theory (DFT) to calculate thermodynamic and kinetic parameters for reaction steps. Molecular dynamics (MD) simulations can model solvation effects and conformational stability. Integrate computational findings with experimental data to refine synthetic protocols, as outlined in reaction design frameworks .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Perform dose-response curve replication under standardized conditions.

- Apply statistical meta-analysis to identify confounding variables (e.g., cell line heterogeneity).

- Cross-reference with structural analogs to isolate substituent-specific effects, aligning with theoretical frameworks for data validation .

Advanced: What interdisciplinary approaches enhance the study of this compound’s multifunctional properties?

Methodological Answer:

Integrate computational chemistry (for reactivity prediction), synthetic organic chemistry (for structural diversification), and pharmacology (for target validation). Leverage machine learning (ML) tools to analyze high-throughput datasets, as seen in AI-driven reaction optimization studies .

Advanced: How can solubility challenges be mitigated during formulation studies?

Methodological Answer:

- Test co-solvent systems (e.g., PEG-400/water) or cyclodextrin encapsulation .

- Synthesize prodrug analogs with hydrophilic moieties (e.g., phosphate esters).

- Reference solvate formation strategies, such as dimethylformamide (DMF) co-crystallization, to improve dissolution .

Advanced: What methodologies are recommended for scaling up synthesis without compromising yield?

Methodological Answer:

- Use Design of Experiments (DOE) to identify critical process parameters (e.g., mixing rate, temperature gradients).

- Implement continuous flow reactors for improved heat/mass transfer.

- Refer to chemical engineering principles on reactor design and process control .

Advanced: How can in silico models improve toxicity prediction early in development?

Methodological Answer:

- Apply QSAR (Quantitative Structure-Activity Relationship) models to predict hepatotoxicity or mutagenicity.

- Validate predictions with in vitro hepatocyte assays or Ames tests .

- Integrate AI platforms for real-time toxicity screening, as proposed in smart laboratory frameworks .

Advanced: What strategies ensure long-term stability in storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.